molecular formula C12H10N2O2 B111536 6-(3-Aminophenyl)picolinic acid CAS No. 1261925-21-6

6-(3-Aminophenyl)picolinic acid

Cat. No.: B111536
CAS No.: 1261925-21-6
M. Wt: 214.22 g/mol
InChI Key: APPZUWSRWDJQDL-UHFFFAOYSA-N
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Description

6-(3-Aminophenyl)picolinic acid: is an organic compound with the molecular formula C12H10N2O2 . It is a derivative of picolinic acid, where an aminophenyl group is attached to the sixth position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 6-(3-Aminophenyl)picolinic acid typically involves the following steps:

Industrial Production Methods:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 6-(3-Aminophenyl)picolinic acid can undergo oxidation reactions, where the amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form various derivatives, such as the reduction of the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or alkylated derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of a base or catalyst.

Major Products:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Amides or alkylated derivatives.

Scientific Research Applications

Chemistry:

6-(3-Aminophenyl)picolinic acid is used as a ligand in coordination chemistry, forming complexes with various metal ions.

Biology and Medicine:

In biological research, this compound is investigated for its potential as a therapeutic agent. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development.

Industry:

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for enhancing the performance of these materials.

Comparison with Similar Compounds

Uniqueness:

6-(3-Aminophenyl)picolinic acid is unique due to the presence of the aminophenyl group, which imparts additional reactivity and binding capabilities compared to its simpler analogs. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

6-(3-aminophenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c13-9-4-1-3-8(7-9)10-5-2-6-11(14-10)12(15)16/h1-7H,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPZUWSRWDJQDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60611257
Record name 6-(3-Aminophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261925-21-6
Record name 6-(3-Aminophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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